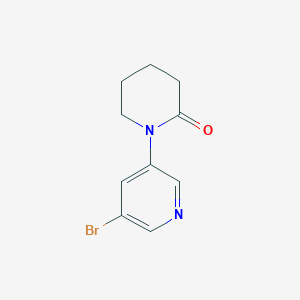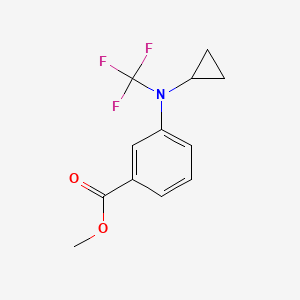![molecular formula C22H21Br2NO2S3 B13963349 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is an organic compound that belongs to the class of thienopyrrole-dione derivatives. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it suitable for applications in organic photovoltaics and other electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by coupling reactions. For example, the compound can be synthesized by reacting 5-bromothiophene-2-carboxylic acid with octylamine to form an intermediate, which is then cyclized to form the thieno[3,4-c]pyrrole-4,6(5H)-dione core .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as bromination, coupling reactions, and cyclization under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various conjugated polymers or small molecules with enhanced electronic properties .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:
Organic Photovoltaics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic solar cells.
Organic Field-Effect Transistors (OFETs): It is used in the fabrication of OFETs due to its excellent charge transport properties.
Light-Emitting Diodes (LEDs): The compound is also explored for use in organic LEDs.
Wirkmechanismus
The mechanism by which 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects is primarily related to its electronic structure. The compound acts as an electron acceptor in various electronic devices. Its molecular structure allows for efficient charge separation and transport, which is crucial for the performance of organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another compound used in organic photovoltaics with similar electronic properties.
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate: Used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific combination of bromothiophene and thieno[3,4-c]pyrrole-dione units, which provide a balance of solubility, electronic properties, and structural stability. This makes it particularly suitable for high-performance organic electronic devices .
Eigenschaften
Molekularformel |
C22H21Br2NO2S3 |
|---|---|
Molekulargewicht |
587.4 g/mol |
IUPAC-Name |
1,3-bis(5-bromothiophen-2-yl)-5-octylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H21Br2NO2S3/c1-2-3-4-5-6-7-12-25-21(26)17-18(22(25)27)20(14-9-11-16(24)29-14)30-19(17)13-8-10-15(23)28-13/h8-11H,2-7,12H2,1H3 |
InChI-Schlüssel |
KGNNFMJUDQDWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


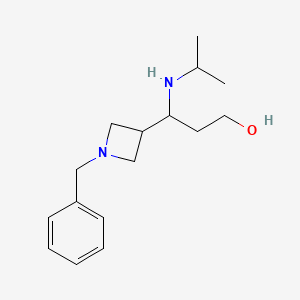
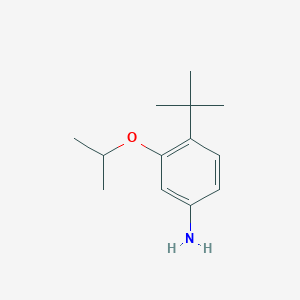

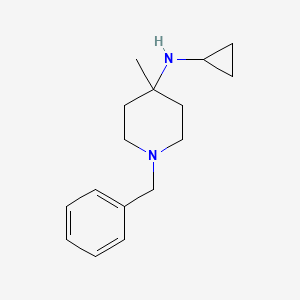
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
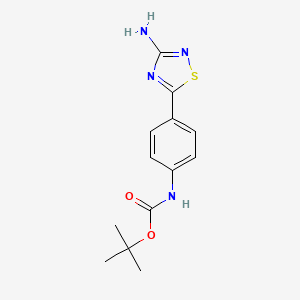
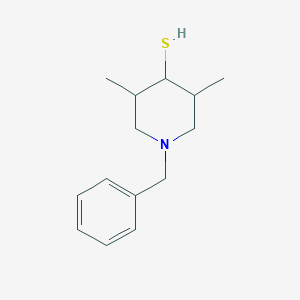
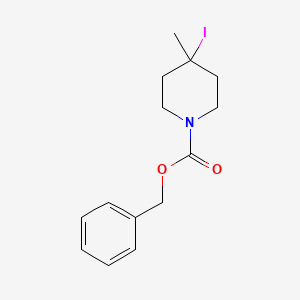

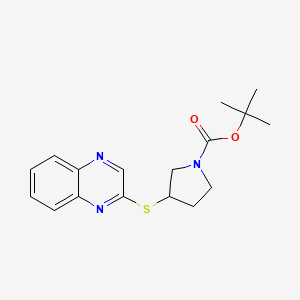
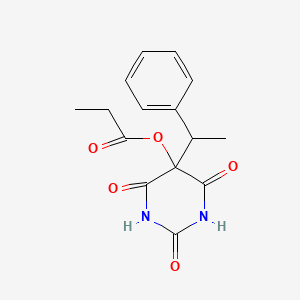
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
